molecular formula C12H16O3 B13957629 2-Allyl-5-ethoxy-4-methoxyphenol CAS No. 522598-84-1

2-Allyl-5-ethoxy-4-methoxyphenol

Cat. No.: B13957629
CAS No.: 522598-84-1
M. Wt: 208.25 g/mol
InChI Key: ZGDJSXKWCOVQEY-UHFFFAOYSA-N
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Description

2-Allyl-5-ethoxy-4-methoxyphenol is an organic compound with the molecular formula C12H16O3. It is a phenolic compound characterized by the presence of an allyl group, an ethoxy group, and a methoxy group attached to a benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-ethoxy-4-methoxyphenol typically involves the alkylation of a phenolic precursor. One common method is the reaction of 2-allyl-4-methoxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-5-ethoxy-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and other reduced phenolic compounds.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

2-Allyl-5-ethoxy-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-5-ethoxy-4-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The allyl and ethoxy groups may also influence the compound’s reactivity and interactions. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    Eugenol (2-Methoxy-4-(2-propenyl)phenol): Similar structure but lacks the ethoxy group.

    Chavibetol (2-Methoxy-5-(2-propenyl)phenol): Similar structure but with a different position of the allyl group.

    4-Allyl-2-methoxyphenol: Lacks the ethoxy group.

Uniqueness

2-Allyl-5-ethoxy-4-methoxyphenol is unique due to the presence of both the ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may contribute to its specific applications and properties.

Properties

CAS No.

522598-84-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-ethoxy-4-methoxy-2-prop-2-enylphenol

InChI

InChI=1S/C12H16O3/c1-4-6-9-7-11(14-3)12(15-5-2)8-10(9)13/h4,7-8,13H,1,5-6H2,2-3H3

InChI Key

ZGDJSXKWCOVQEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)CC=C)OC

Origin of Product

United States

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